8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of fluorine atoms at specific positions on the quinoline and phenyl rings, which imparts unique chemical and physical properties. Fluorinated quinolines are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired quinoline structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The unique properties of fluorinated quinolines make them suitable for use in the development of advanced materials, such as liquid crystals and organic semiconductors.
Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a useful building block for the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of 8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinolines, such as:
5-fluoroquinoline: Known for its antibacterial activity, 5-fluoroquinoline is used in the development of fluoroquinolone antibiotics.
8-fluoroquinoline: Similar to this compound, this compound exhibits unique chemical properties due to the presence of a fluorine atom at the 8-position.
4-fluorophenyl sulfone: This compound is used in various substitution reactions and serves as a valuable intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
8-fluoro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-3-1-13(2-4-14)21-19-12-26-20-10-7-16(25)11-18(20)22(19)28(27-21)17-8-5-15(24)6-9-17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYZVWLFWKICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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